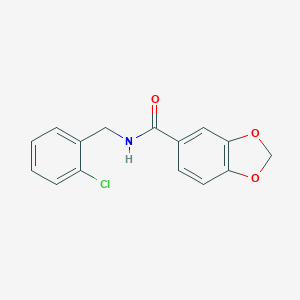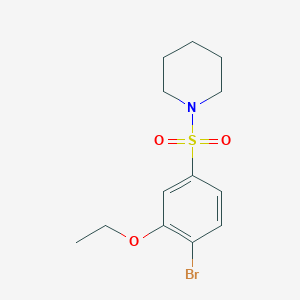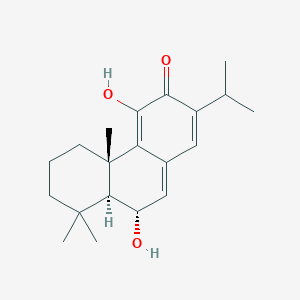
Taxodone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxodone is a natural product that is extracted from the leaves of Taxus wallichiana, which is a coniferous tree found in the Himalayan region. Taxodone has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It is a complex molecule with a unique chemical structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
1. Anti-melanogenesis and Anti-diabetic Potential
Taxodone, a diterpenoid compound isolated from Metasequoia glyptostroboides, has shown potential in inhibiting tyrosinase and α-glucosidase enzymes. These properties suggest its use as a skin whitening agent and for treating diabetes mellitus type II-related disorders (Bajpai & Kang, 2015).
2. Antibacterial Effect
Taxodone has demonstrated significant antibacterial effects against various foodborne pathogenic bacteria. This finding indicates its potential as an antibacterial agent in the food industry, especially for inhibiting the growth of foodborne pathogens (Bajpai & Kang, 2010).
3. Antimicrobial Activity Against Virulence Factors
In a study evaluating abietane diterpenoids from Salvia austriaca, taxodone was found to significantly inhibit microbial adhesion and biofilm formation. It also limited staphylococcal survival in human blood and inhibited Candida albicans germ tube formation, suggesting its potential as a complement in classic antibiotic therapy (Sadowska et al., 2016).
4. Antimycotic Potential Against Candida Species
Taxodone has shown promising antimycotic effects against pathogenic and clinical isolates of Candida species. This suggests its medicinal significance and therapeutic value in treating fungal infections (Bajpai, Park, & Kang, 2015).
5. Cytotoxic Activity Against Cancer Cell Lines
Abietane diterpenoids, including taxodone, from Salvia pachyphylla and S. clevelandii have been studied for their cytotoxic activity against human cancer cell lines, indicating their potential role in cancer treatment (Guerrero et al., 2006).
6. Application in Chemotherapy
Taxodone, along with other natural products like Taxol, has been recognized for its role in chemotherapy, particularly in the treatment of various cancer types. Its mechanism involves the stabilization of microtubules, crucial for cancer cell growth inhibition (Weaver, 2014).
Propriétés
Numéro CAS |
19039-02-2 |
|---|---|
Formule moléculaire |
C13H18N3OP |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(4bS,8aS,9S)-4,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,14,18,21,23H,6-8H2,1-5H3/t14-,18-,20+/m0/s1 |
Clé InChI |
QEAIMIKGLGBTSA-ADLFWFRXSA-N |
SMILES isomérique |
CC(C)C1=CC2=C[C@@H]([C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C)O |
SMILES |
CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |
SMILES canonique |
CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |
Synonymes |
taxodone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





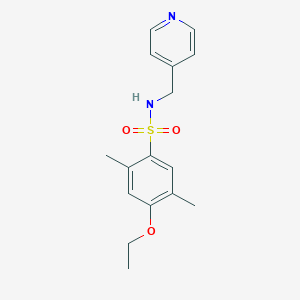




![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
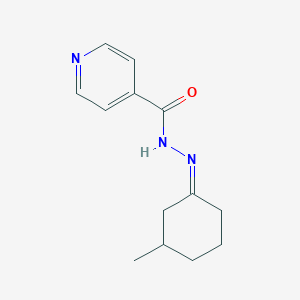
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
